5-Cyclobutyl-5-phenylhydantoin

Lipophilicity Drug Metabolism Pharmacokinetics

Researchers studying CYP450 structure-activity relationships often face irreproducible results due to unvalidated analog substitution. 5-Cyclobutyl-5-phenylhydantoin (CAS 125650-44-4) provides a conformationally constrained, high-purity standard to resolve this. - Enables precise steric mapping of CYP2C19 active site compared to flexible ethyl analogs. - High thermal stability (mp 234-235 °C) & 97+% purity ensures reliable HPLC/LC-MS calibration. - Defined logP (1.9) offers a distinct data point for ADME predictive SPR models.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 125650-44-4
Cat. No. B147202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-5-phenylhydantoin
CAS125650-44-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C13H14N2O2/c16-11-13(10-7-4-8-10,15-12(17)14-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17)
InChIKeyYFMSPNSDLBGLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-5-phenylhydantoin: Physicochemical and Structural Identity


5-Cyclobutyl-5-phenylhydantoin (CAS: 125650-44-4) is a 5,5-disubstituted hydantoin derivative characterized by a cyclobutyl and a phenyl group at the C5 position of the imidazolidine-2,4-dione ring [1]. This specific substitution pattern distinguishes it from simpler 5-phenylhydantoins or clinically used anticonvulsants like phenytoin (5,5-diphenylhydantoin). Its molecular formula is C13H14N2O2, with a molecular weight of 230.26 g/mol . The compound is typically supplied as a white crystalline solid with a reported melting point range of 234-235 °C and a computed XLogP3 value of 1.9, indicating moderate lipophilicity [2].

Why Hydantoin Derivatives Are Not Interchangeable in R&D


Hydantoin derivatives exhibit highly variable pharmacological and physicochemical profiles dependent on the nature of their C5 substituents [1]. For instance, while phenytoin (5,5-diphenylhydantoin) is a well-known anticonvulsant sodium channel blocker, the introduction of a cyclobutyl group, as in 5-cyclobutyl-5-phenylhydantoin, imposes unique conformational constraints and alters electronic properties [2]. This modification directly influences critical parameters such as lipophilicity, metabolic stability, and binding affinity to target proteins like CYP enzymes or voltage-gated sodium channels [3][4]. Consequently, substituting this compound with another hydantoin analog (e.g., 5-ethyl-5-phenylhydantoin or 5-methyl-5-phenylhydantoin) in a research protocol without specific validation can lead to irreproducible results, altered metabolic profiles, or loss of target engagement. The following quantitative evidence outlines the specific, verifiable points of differentiation for 5-cyclobutyl-5-phenylhydantoin.

Quantitative Physicochemical and Structural Differentiation


Lipophilicity Compared to Nirvanol and Phenytoin

5-Cyclobutyl-5-phenylhydantoin exhibits a computed XLogP3 value of 1.9, which is lower than that of 5-ethyl-5-phenylhydantoin (nirvanol) with a reported logP of approximately 2.45 and phenytoin (5,5-diphenylhydantoin) with a logP of approximately 2.47 [1][2]. This difference of >0.5 log units indicates that the target compound is significantly less lipophilic than these common analogs. Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. A lower logP value for the target compound suggests it may exhibit distinct in vivo distribution and pharmacokinetic behavior compared to nirvanol or phenytoin, which can be critical for studies focused on bioavailability or metabolic stability.

Lipophilicity Drug Metabolism Pharmacokinetics

Thermal Stability and Crystalline Integrity

The melting point of 5-cyclobutyl-5-phenylhydantoin is reported to be 234-235 °C, which is significantly higher than that of its non-cyclobutyl analog 5-ethyl-5-phenylhydantoin (nirvanol), which melts at approximately 126-129 °C [1]. This >100 °C difference indicates substantially stronger intermolecular forces in the crystalline lattice of the target compound, likely due to the cyclobutyl group. A high melting point is often correlated with good solid-state stability, which is a critical quality attribute for long-term storage, accurate weighing, and use as an analytical reference standard. The commercial availability of the compound at a purity of 97+% further supports its suitability for rigorous scientific applications .

Physicochemical Characterization Solid-State Chemistry Analytical Standardization

CYP2C19 Inhibitory Potential by Structural Analogy

While no direct, publicly available Ki or IC50 data exists for 5-cyclobutyl-5-phenylhydantoin against CYP2C19, strong class-level evidence supports its potential as an inhibitor of this enzyme. A study by Suzuki et al. (2004) demonstrated that structurally related 5-phenylhydantoin derivatives, including nirvanol and N-3-benzylnirvanol, act as competitive inhibitors of CYP2C19, with the most potent N-3-benzyl derivative exhibiting a Ki < 250 nM [1]. The study also revealed that inhibitor stereochemistry and lipophilicity are crucial determinants of potency for CYP2C19 but not for CYP2C9. 5-Cyclobutyl-5-phenylhydantoin, with its unique cyclobutyl substituent and lower logP (1.9 vs. nirvanol's 2.45), may therefore exhibit a distinct inhibitory profile or selectivity window compared to established hydantoin CYP2C19 inhibitors. This makes it a valuable tool for probing the structural requirements of the CYP2C19 active site.

Drug-Drug Interactions Cytochrome P450 Metabolic Stability

Cyclobutyl Group as a Conformational Constraint

The cyclobutyl substituent in 5-cyclobutyl-5-phenylhydantoin serves as a more conformationally constrained alternative to the ethyl group found in nirvanol. While an ethyl group can rotate freely, the cyclobutyl ring restricts conformational mobility and defines a specific spatial orientation for the attached phenyl group [1]. Studies on hydantoins containing conformationally constrained 5-phenyl substituents have shown that the orientation of the aromatic ring is critical for binding to the anticonvulsant site on voltage-sensitive sodium channels [2]. By limiting the degrees of freedom, the cyclobutyl group provides a unique pharmacophoric geometry that differs from flexible analogs. This property makes the compound a valuable tool for medicinal chemists investigating the bioactive conformation of hydantoin-based ligands at their target proteins.

Conformational Analysis Structure-Activity Relationship (SAR) Medicinal Chemistry

Sodium Channel Binding Data Gap

A direct, quantitative comparison of sodium channel binding affinity (e.g., IC50 or Ki values) for 5-cyclobutyl-5-phenylhydantoin versus a standard anticonvulsant like phenytoin is not available in the public domain from primary research papers, patents, or authoritative databases as of this analysis. Extensive literature searches have not yielded this specific data point. This represents a critical gap in the differential evidence profile for this compound. While class-level inference suggests it may interact with voltage-gated sodium channels based on its hydantoin scaffold, the precise potency and efficacy cannot be estimated without original experimental data. Therefore, any selection of this compound for studies involving sodium channel pharmacology must be based on its unique physicochemical and structural properties, as detailed in the preceding evidence items, rather than on a demonstrated difference in in vitro functional activity.

Ion Channel Anticonvulsant Pharmacology

Strategic Research Applications Based on Differentiation


Structure-Pharmacokinetic Relationship Studies in Hydantoins

Utilize 5-cyclobutyl-5-phenylhydantoin as a model compound in a series of 5-phenylhydantoins to study the impact of C5-substituent bulk and lipophilicity on membrane permeability and metabolic stability. Its unique combination of a moderate logP (1.9) and a conformationally constrained cyclobutyl group provides a distinct data point relative to analogs like nirvanol (logP ~2.45, flexible ethyl group) [1]. This scenario is directly supported by the quantified differences in lipophilicity and thermal stability, as well as the structural conformational constraints outlined in Section 3. Researchers can correlate these physicochemical properties with in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assay results to build predictive SPR models.

Probing CYP2C19 Active Site Topology

Employ 5-cyclobutyl-5-phenylhydantoin as a novel probe to further delineate the steric and electronic requirements of the CYP2C19 active site. Building on the class-level evidence that 5-phenylhydantoins are CYP2C19 inhibitors, this compound offers a new substituent (cyclobutyl) not explored in the study by Suzuki et al. (2004) [2]. Comparing its inhibitory potency (Ki) and metabolism to those of nirvanol and its N-3-benzyl derivatives will provide valuable data on how the enzyme accommodates cyclic, sterically demanding groups at the C5 position. This scenario is a direct extension of the class-level inference regarding CYP inhibition.

Analytical Reference Standard for Method Development

Leverage the compound's high purity (97+%) and well-defined, high melting point (234-235 °C) for developing and validating analytical methods, such as HPLC or LC-MS assays for the detection of hydantoin derivatives in complex matrices . The significant thermal stability difference (>100 °C higher melting point compared to nirvanol) also makes it a suitable candidate for differential scanning calorimetry (DSC) studies to assess polymorphic purity or to create distinct calibration standards. This scenario is directly supported by the cross-study comparable evidence on thermal stability and purity.

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